molecular formula C15H22O3 B072353 Octyl 4-hydroxybenzoate CAS No. 1219-38-1

Octyl 4-hydroxybenzoate

Cat. No.: B072353
CAS No.: 1219-38-1
M. Wt: 250.33 g/mol
InChI Key: RIKCMEDSBFQFAL-UHFFFAOYSA-N
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Description

Octyl 4-hydroxybenzoate, also known as n-Octyl 4-hydroxybenzoate, is an organic compound with the molecular formula C15H22O3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with octanol. This compound is commonly used in various industrial applications due to its chemical stability and beneficial properties.

Mechanism of Action

Target of Action

Octyl 4-hydroxybenzoate, also known as n-Octylparaben , is a derivative of 4-hydroxybenzoic acid . The primary targets of this compound are enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in the metabolism of aromatic compounds.

Mode of Action

The compound interacts with its targets by serving as a substrate. For instance, p-hydroxybenzoate hydroxylase catalyzes the hydroxylation of 4-hydroxybenzoate . This interaction results in changes in the structure of the compound, leading to the formation of new metabolites.

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of 4-hydroxybenzoic acid . In these pathways, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These metabolites are then funneled into the TCA cycle .

Pharmacokinetics

It is known that the compound is oil-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The oil solubility of the compound could potentially enhance its bioavailability by facilitating its passage through lipid-rich biological membranes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the metabolism of aromatic compounds. By serving as a substrate for specific enzymes, it contributes to the breakdown and removal of these compounds from the system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oil solubility suggests that it may be more effective in lipid-rich environments . Additionally, factors such as pH and temperature could potentially affect the activity and stability of the compound, although specific data on these aspects are currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with octanol. One common method involves using a sulfonic acid-modified heterogeneous catalyst in hexane at 70°C for 12 hours. The reaction yields a crude product with a purity of 92.12%, which can be further purified to 99.25% through recrystallization with methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, a method using iodine and triphenylphosphine in acetonitrile at 25-85°C under microwave irradiation has been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Octyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring.

Common Reagents and Conditions:

    Esterification: Typically involves 4-hydroxybenzoic acid and octanol in the presence of a catalyst such as sulfuric acid or a sulfonic acid-modified heterogeneous catalyst.

    Hydrolysis: Can be achieved using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

    Esterification: Produces this compound.

    Hydrolysis: Yields 4-hydroxybenzoic acid and octanol.

Scientific Research Applications

Octyl 4-hydroxybenzoate has a wide range of applications in scientific research and industry:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Acts as a preservative and stabilizer in pharmaceutical formulations.

    Agrochemicals: Serves as an intermediate in the production of pesticides and herbicides.

    Dyestuffs: Utilized in the manufacture of dyes and pigments

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)
  • Butyl 4-hydroxybenzoate (Butylparaben)

Comparison: Octyl 4-hydroxybenzoate is unique among its analogs due to its longer alkyl chain, which imparts greater hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring lipophilic properties, such as in certain pharmaceutical and cosmetic formulations .

Properties

IUPAC Name

octyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCMEDSBFQFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047957
Record name Octylparaben
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-38-1
Record name Octyl p-hydroxybenzoate
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Record name Octyl 4-hydroxybenzoate
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Record name 1219-38-1
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Record name Octylparaben
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Record name Octyl 4-hydroxybenzoate
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Record name OCTYLPARABEN
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Synthesis routes and methods

Procedure details

Quantities: compound 21 (13.76 g, 0.045 mol), ethanol (150 ml), aqueous ammonia (35% w/v, 150 ml).
Name
compound 21
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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